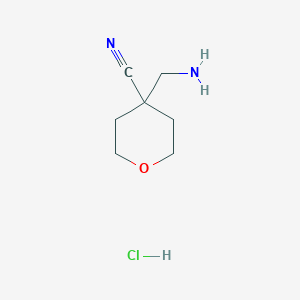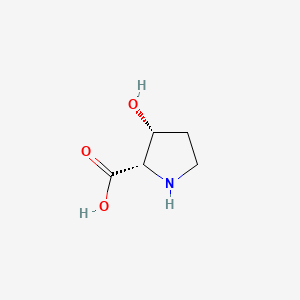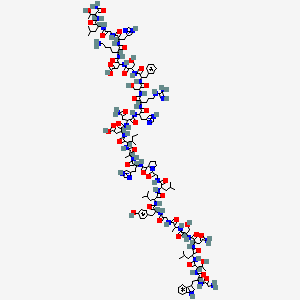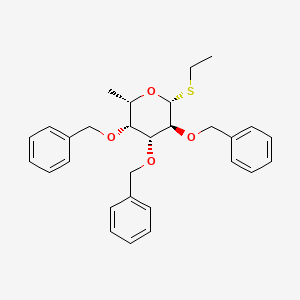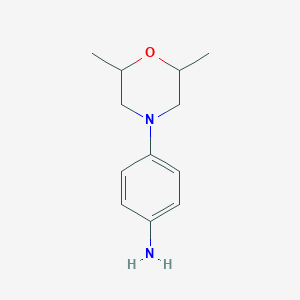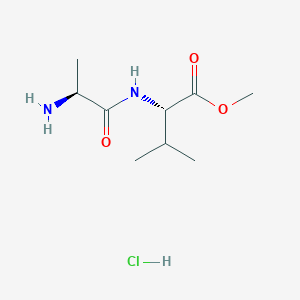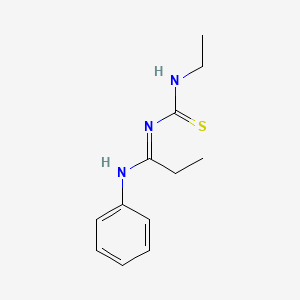
6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate is a synthetic compound that belongs to the class of nucleoside analogs It is characterized by the presence of a 4-chlorophenyl group attached to the sulfur atom at the 6th position of the inosine molecule, with acetyl groups at the 2’, 3’, and 5’ positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate typically involves multiple steps, starting from inosine. The key steps include:
Thio-substitution: The hydroxyl group at the 6th position of inosine is substituted with a thiol group using a suitable thiolating agent.
Chlorophenylation: The thiol group is then reacted with 4-chlorophenyl halide to introduce the 4-chlorophenyl group.
Acetylation: The hydroxyl groups at the 2’, 3’, and 5’ positions are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques such as chromatography, and stringent quality control measures.
化学反应分析
Types of Reactions
6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl groups, yielding the corresponding deacetylated nucleoside.
Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deacetylated nucleoside.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study nucleoside metabolism and enzyme interactions.
Industry: It may be used in the development of pharmaceuticals and other biologically active compounds.
作用机制
The mechanism of action of 6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound may target specific enzymes involved in nucleoside metabolism, leading to the inhibition of DNA or RNA synthesis. This can result in the suppression of viral replication or the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
6-Mercaptopurine: Another thiol-substituted nucleoside analog used in cancer treatment.
Azathioprine: An immunosuppressive drug that is metabolized to 6-mercaptopurine.
Fludarabine: A nucleoside analog used in the treatment of hematological malignancies.
Uniqueness
6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate is unique due to the presence of the 4-chlorophenyl group, which may confer distinct biological properties compared to other nucleoside analogs. This structural feature could potentially enhance its efficacy or selectivity in certain applications.
属性
CAS 编号 |
132089-80-6 |
|---|---|
分子式 |
C₂₂H₂₁ClN₄O₇S |
分子量 |
520.94 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


